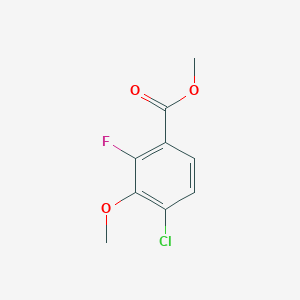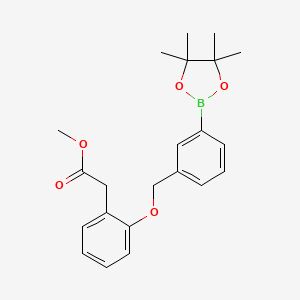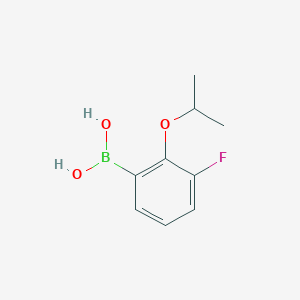
2-Isopropyl-5-phenyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-phenyl-1H-pyrrole (2IP5PP) is an organic molecule which has been studied extensively due to its potential applications in a variety of scientific fields. 2IP5PP is a small molecule with a molecular weight of approximately 200 Da and a molecular formula of C12H15N. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. In the past, 2IP5PP has been used as a starting material for the synthesis of various compounds, as a reagent in organic synthesis, and as a ligand in coordination chemistry. In recent years, 2IP5PP has gained attention for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-Isopropyl-5-phenyl-1H-pyrrole has been studied extensively for its potential applications in a variety of scientific fields. In medicinal chemistry, this compound has been used as a ligand for the synthesis of various metal complexes and has been studied as a potential inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and cyclin-dependent kinases (CDKs). In biochemistry, this compound has been used as a substrate for the synthesis of peptides, peptidomimetics, and other bioactive compounds. In pharmacology, this compound has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
Mécanisme D'action
The exact mechanism of action of 2-Isopropyl-5-phenyl-1H-pyrrole is not yet fully understood. However, it is believed that this compound may act as an inhibitor of enzymes such as COX-2 and CDKs, which are involved in the regulation of cell growth and differentiation. In addition, this compound may also act as an agonist of G protein-coupled receptors (GPCRs), which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it has been shown to inhibit the activity of the enzymes COX-2 and CDKs, which are involved in the regulation of cell growth and differentiation. In addition, this compound has been shown to act as an agonist of GPCRs, which are involved in the regulation of various physiological processes such as heart rate, blood pressure, and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Isopropyl-5-phenyl-1H-pyrrole in laboratory experiments include its high purity, low cost, and ease of synthesis. In addition, this compound can be used as a starting material for the synthesis of various compounds and as a reagent in organic synthesis. However, one of the main limitations of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
The potential applications of 2-Isopropyl-5-phenyl-1H-pyrrole are still being explored. Some of the potential future directions for research include the development of new synthesis methods, the exploration of its potential as a therapeutic agent, and the investigation of its mechanism of action. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for use in laboratory experiments.
Méthodes De Synthèse
2-Isopropyl-5-phenyl-1H-pyrrole can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-bromo-5-phenyl-1H-pyrrole with isopropylmagnesium bromide in the presence of a base. This method yields this compound in high yield and purity. Other methods for the synthesis of this compound include the reaction of 2-bromo-5-phenyl-1H-pyrrole with lithium isopropoxide, the reaction of 2-bromo-5-phenyl-1H-pyrrole with isopropyl bromide, and the reaction of 2-bromo-5-phenyl-1H-pyrrole with isopropyl iodide.
Propriétés
IUPAC Name |
2-phenyl-5-propan-2-yl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(2)12-8-9-13(14-12)11-6-4-3-5-7-11/h3-10,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHNHZCURHSPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493629 |
Source


|
| Record name | 2-Phenyl-5-(propan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13713-07-0 |
Source


|
| Record name | 2-Phenyl-5-(propan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)





![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)






